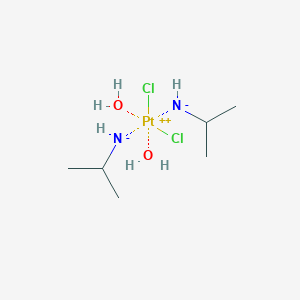

ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum

Vue d'ensemble

Description

L’iproplatin, également connu sous le nom de cis,trans,cis-dichlorodihydroxidobis(isopropylamine)platine(IV), est un composé de deuxième génération contenant du platine apparenté au cisplatine. C’est un complexe de platine(IV) qui a été étudié pour son potentiel en tant qu’agent anticancéreux. Contrairement à ses homologues de platine(II), l’iproplatin est plus cinétiquement inerte, ce qui signifie qu’il est moins réactif et plus stable dans la circulation sanguine jusqu’à ce qu’il atteigne le site cible .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’iproplatin est synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de platine(IV) avec l’isopropylamine. La réaction se produit généralement en milieu aqueux sous des conditions de température et de pH contrôlées. Le produit final est purifié par des techniques de cristallisation et de filtration .

Méthodes de production industrielle : La production industrielle d’iproplatin implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction. Le composé est ensuite soumis à des mesures rigoureuses de contrôle de la qualité pour garantir sa convenance à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions : L’iproplatin subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Agents réducteurs : L’ascorbate, la cystéine et le glutathion sont des agents réducteurs courants qui facilitent la réduction de l’iproplatin en sa forme active de platine(II).

Réactions de substitution : Ces réactions se produisent souvent en présence de nucléophiles tels que l’eau, l’ammoniac ou d’autres amines.

Principaux produits :

Cis-dichloro-bis-isopropylamine platine(II) : Un métabolite majeur de l’iproplatin formé par réduction.

Divers complexes substitués : Formés par des réactions de substitution de ligand.

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

L’iproplatin exerce ses effets anticancéreux par le mécanisme suivant :

Réduction en platine(II) : Une fois à l’intérieur des cellules cancéreuses, l’iproplatin est réduit en sa forme active de platine(II).

Liaison à l’ADN : L’espèce platine(II) se lie à l’ADN, formant des liaisons croisées et des adduits qui perturbent la réplication et la transcription de l’ADN.

Induction de l’apoptose : Les dommages à l’ADN déclenchent des voies cellulaires conduisant à l’apoptose, ou mort cellulaire programmée.

Composés similaires :

Cisplatine : Un complexe de platine(II) à forte réactivité et effets secondaires importants.

Carboplatine : Un complexe de platine(II) avec une néphrotoxicité réduite par rapport au cisplatine.

Oxaliplatine : Un complexe de platine(II) utilisé principalement pour le cancer colorectal.

Satraplatine : Un complexe de platine(IV) similaire à l’iproplatin mais avec des ligands axiaux différents.

Unicité de l’iproplatin :

Inertie cinétique : La forme platine(IV) de l’iproplatin est plus cinétiquement inerte, ce qui la rend plus stable dans la circulation sanguine jusqu’à ce qu’elle atteigne le site cible.

Effets secondaires réduits : Les essais cliniques ont montré que l’iproplatin a une toxicité hors cible réduite par rapport au cisplatine.

Comparaison Avec Des Composés Similaires

Cisplatin: A platinum(II) complex with high reactivity and significant side effects.

Carboplatin: A platinum(II) complex with reduced nephrotoxicity compared to cisplatin.

Oxaliplatin: A platinum(II) complex used primarily for colorectal cancer.

Satraplatin: A platinum(IV) complex similar to iproplatin but with different axial ligands.

Uniqueness of Iproplatin:

Activité Biologique

ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum, commonly referred to as CHIP (cis-dichloro-trans-dihydroxy-bis(isopropylamine)platinum IV), is a platinum-based compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant research findings.

CHIP operates through a mechanism similar to that of classical platinum drugs like cisplatin. It forms DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Research indicates that CHIP induces chromosome aberrations in Chinese hamster ovary (CHO) cells, suggesting a mode of action akin to bifunctional alkylating agents. The frequency of chromatid aberrations correlates with cell survival rates, highlighting its cytotoxic potential .

Clinical Studies

A Phase I study conducted at Hospital Paul-Brousse in France evaluated the safety and efficacy of CHIP in patients with various malignancies. The study involved 16 patients who received multiple courses of CHIP at escalating doses. Key findings include:

- Dosage and Administration : Initial doses started at 20 mg/m²/day for five consecutive days, with increments up to 50 mg/m²/day.

- Toxicity Profile : The most significant adverse effect was myelosuppression, with a mean polymorphonuclear cell count nadir of 2.4 × 10³/mm³ and a platelet count nadir of 110 × 10³/mm³ at the recommended dose. Mild to moderate nausea and vomiting were also reported; however, no renal or neurotoxicity was observed .

- Efficacy : Among the evaluable patients, one achieved a complete response lasting over 12 months for ovarian carcinoma. This suggests potential effectiveness against certain tumor types .

Comparative Efficacy

The biological activity of CHIP has been compared with other platinum-based therapies. A summary table below illustrates the comparative efficacy and toxicity profiles:

| Compound | Efficacy (Complete Response Rate) | Major Toxicities | Recommended Dosage |

|---|---|---|---|

| CHIP | 7.7% (1/13) | Myelosuppression | 45 mg/m²/day x 5 |

| Cisplatin | ~20% | Nephrotoxicity | 75 mg/m² every 3 weeks |

| Carboplatin | ~50% | Thrombocytopenia | AUC 5-6 every 3 weeks |

Case Studies

Several case studies have documented the use of CHIP in treating resistant tumors:

- Ovarian Carcinoma : One patient exhibited a complete response lasting over a year after treatment with CHIP, demonstrating its potential as an alternative for patients unresponsive to standard therapies.

- Testicular Cancer : In another case, a patient with relapsed testicular cancer showed significant tumor reduction after receiving CHIP as part of a salvage therapy regimen.

Research Findings

Recent studies have further elucidated the biological activity of CHIP:

- Chromosomal Damage : Research indicates that CHIP induces significant chromosomal damage in treated cells, which is crucial for its anticancer activity .

- Antimicrobial Properties : Some studies have explored the antimicrobial effects of related platinum complexes, suggesting potential applications beyond oncology .

Propriétés

Numéro CAS |

62928-11-4 |

|---|---|

Formule moléculaire |

C6H20Cl2N2O2Pt-4 |

Poids moléculaire |

418.22 g/mol |

Nom IUPAC |

platinum;propan-2-amine;dichloride;dihydroxide |

InChI |

InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/p-4 |

Clé InChI |

AGFPKKCNKJRESC-UHFFFAOYSA-J |

SMILES |

CC(C)[NH-].CC(C)[NH-].O.O.Cl[Pt+2]Cl |

SMILES isomérique |

CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl |

SMILES canonique |

CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CHIP organoplatinum compound cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV) cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV dichlorobis(isopropylamine)dihydroxyplatinum IV iproplatin iproplatin, (OC-6-33)-isomer JM9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.